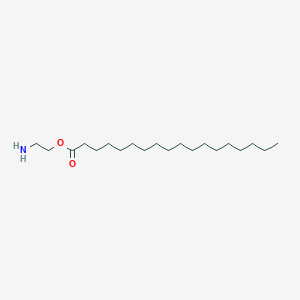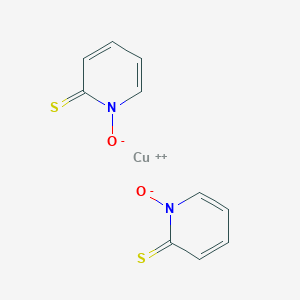
Dipotassium;Platin(IV)-hexahydroxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)-, also known as potassium hexahydroxyplatinate(IV), is a chemical compound with the molecular formula K2[Pt(OH)6]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, dipotassium platinate is used as a precursor for the synthesis of various platinum complexes
Biology and Medicine
In biological and medical research, platinum compounds, including dipotassium platinate, are investigated for their potential use in cancer treatment. Platinum-based drugs, such as cisplatin, have shown significant efficacy in treating various types of cancer.
Industry
In industrial applications, dipotassium platinate is used in the production of catalysts for chemical reactions, particularly in the petrochemical industry. It is also used in the manufacture of electronic components and sensors.
Wirkmechanismus
Target of Action
Dipotassium;Platinum(4+);Hexahydroxide, also known as Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- or Potassium hexahydroxyplatinate, is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Mode of Action
The mode of action of platinum compounds, in general, involves binding to DNA and interfering with the cell’s replication process. Studies have detailed the substitution reactions of platinum derivatives, providing insights into their coordination compounds with biological molecules. .
Biochemical Pathways
Platinum compounds, in general, are known to interact with DNA and disrupt the cell’s replication process, which could potentially affect various biochemical pathways.
Result of Action
Platinum compounds, in general, are known to bind to dna and interfere with the cell’s replication process, which could potentially lead to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium platinate typically involves the reaction of potassium hydroxide with platinum(IV) oxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
PtO2+2KOH+4H2O→K2[Pt(OH)6]
Industrial Production Methods
In industrial settings, the production of dipotassium platinate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the platinum center undergoes changes in its oxidation state.
Substitution Reactions: The hydroxyl groups in the compound can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with dipotassium platinate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine can be used to reduce the platinum center.
Substitution Reagents: Ligands such as chloride ions, ammonia, and phosphines are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of dipotassium platinate depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield potassium hexachloroplatinate(IV).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with different reactivity and applications.
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of hydroxyl groups.
Ammonium hexachloroplatinate(IV): Contains ammonium ions instead of potassium ions.
Uniqueness
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- is unique due to its hydroxyl ligands, which provide different reactivity compared to chloride or other ligands. This makes it particularly useful in specific chemical reactions and applications where hydroxyl groups are advantageous.
Eigenschaften
CAS-Nummer |
12285-90-4 |
|---|---|
Molekularformel |
H6KO6Pt- |
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI-Schlüssel |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
Key on ui other cas no. |
12285-90-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)






